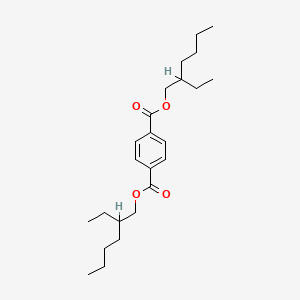

Bis(2-ethylhexyl) terephthalate

Vue d'ensemble

Description

Dioctyl terephthalate (DOTP) is a plasticizer that can be prepared by alcoholysis of polyethylene terephthalate (PET) with isooctyl alcohol.

Bis(2-ethylhexyl) terephthalate is a biochemical.

Mécanisme D'action

Bis(2-ethylhexyl) terephthalate (DEHT)

is an organic compound used as a plasticizer. It is known for its chemical similarity to general-purpose phthalates such as DEHP and DINP, but without any negative regulatory pressure . Here is an overview of its mechanism of action:

Target of Action

DEHT primarily targets Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism and inflammation . It also affects various cellular signaling pathways, including Notch, Wnt, and TGF-β .

Mode of Action

DEHT interacts with its targets through non-genotoxic mechanisms related to multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Biochemical Pathways

DEHT significantly modulates several pathways associated with its metabolism, tissue-specific functions related to systemic metabolism, and basal cellular signaling with pleiotropic outcomes . Among these signaling pathways, modulation of cell-regulating signaling pathways, such as Notch, Wnt, and TGF-β, can be highlighted .

Pharmacokinetics

It is known that deht is a non-phthalate plasticizer, being the diester of terephthalic acid and the branched-chain 2-ethylhexanol . This suggests that it may have different pharmacokinetic properties compared to phthalate plasticizers.

Result of Action

The molecular and cellular effects of DEHT’s action include changes in fatty acid metabolism, increased cell proliferation, decreased apoptosis, and increased production of reactive oxygen species . These changes can lead to oxidative stress and potentially contribute to carcinogenic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DEHT. For example, the migration of DEHT from PET bottles into mineral water is dependent on high temperature and storage time . Furthermore, DEHT is considered safer than ortho-phthalate plasticizers due to its reduced toxicity profile .

Analyse Biochimique

Biochemical Properties

Bis(2-ethylhexyl) terephthalate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed that this compound does not induce peroxisome proliferation of liver enzymes, which is a notable difference from some ortho-phthalates . The interactions of this compound with biomolecules are primarily non-toxic, making it a safer alternative for various applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by interacting with cell signaling pathways and gene expression. It has been noted that this compound does not cause significant cellular toxicity, which is a crucial factor in its widespread use

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It does not act as an enzyme inhibitor or activator but rather interacts with cellular components in a non-toxic manner . The compound’s molecular structure allows it to integrate seamlessly into biochemical pathways without causing significant disruptions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard conditions and does not degrade rapidly . Long-term studies have shown that it maintains its non-toxic profile, with no significant adverse effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound does not exhibit toxic effects, while at higher doses, some adverse effects have been noted . These include gastrointestinal distress and changes in liver and kidney function. The threshold for toxicity is relatively high, making it a safer alternative compared to other plasticizers.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydrolysis and oxidation . The compound is metabolized into mono-ethylhexyl terephthalate and subsequently into terephthalic acid and 2-ethylhexanol. These metabolites are further processed by the liver and excreted via urine and feces .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which influences its localization and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid compartments of cells . It does not possess specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in lipid-rich areas suggests a role in maintaining cellular membrane integrity and function .

Activité Biologique

Bis(2-ethylhexyl) terephthalate (DEHT) is a plasticizer commonly used in the production of polyvinyl chloride (PVC) and other polymeric materials. It has garnered attention due to its potential biological activities, including antimicrobial, antimutagenic, and endocrine-disrupting effects. This article reviews the biological activity of DEHT, focusing on its effects on various biological systems, mechanisms of action, and implications for human health and the environment.

Antimicrobial Activity

Recent studies have highlighted the antibacterial and larvicidal potential of DEHT. For instance, research demonstrated that DEHT exhibits significant antibacterial activity against various bacterial strains, with a notable larvicidal effect observed in Culex quinquefasciatus larvae. The compound showed 100% mortality at a concentration of 250 ppm after 72 hours, with an LC50 value of 67.03 ppm. Additionally, DEHT inhibited acetylcholinesterase (AChE) activity in these larvae, indicating potential neurotoxic effects .

Table 1: AChE Inhibition by DEHT at Various Concentrations

| Concentration (ppm) | AChE Inhibition (%) |

|---|---|

| 50 | 29.00 |

| 100 | 40.33 |

| 150 | 53.00 |

| 200 | 64.00 |

| 250 | 75.33 |

Antimutagenic Properties

DEHT has been studied for its antimutagenic properties , particularly its ability to protect DNA from damage caused by mutagens. In vitro studies have shown that DEHT can inhibit mutations induced by chemical agents such as aflatoxins and nitrosamines in bacterial strains like Salmonella typhimurium. The compound acts as a nucleophile, potentially preventing DNA damage by interacting with electrophilic promutagens .

Table 2: Antimutagenic Activity of DEHT

| Mutagen | Inhibition (%) at 100 µg/plate |

|---|---|

| Aflatoxin B1 | >46 |

| Nitrosomethylurea | Significant inhibition |

Endocrine Disruption and Obesity Risk

Research indicates that exposure to phthalates, including DEHT, is associated with an increased risk of obesity, particularly in children. A case-control study found higher urinary concentrations of DEHT metabolites in obese children compared to their normal-weight counterparts. This suggests a potential link between phthalate exposure and metabolic disorders .

Toxicological Profile

The toxicological profile of DEHT reveals low acute toxicity levels in animal studies; however, chronic exposure has raised concerns regarding reproductive and developmental toxicity. The Environmental Protection Agency (EPA) classifies DEHT as a probable human carcinogen based on animal studies showing increased liver tumor incidences .

Table 3: Summary of Toxicological Effects

| Effect Type | Observations |

|---|---|

| Acute Toxicity | Low toxicity from oral exposure |

| Reproductive Toxicity | Increased liver weights in animals |

| Carcinogenicity | Increased incidence of liver tumors |

Applications De Recherche Scientifique

Plasticizer in Polyvinyl Chloride (PVC)

DEHT is widely used as a plasticizer in PVC production due to its ability to enhance flexibility and processability. It serves as a safer alternative to ortho-phthalates, such as di(2-ethylhexyl) phthalate (DEHP), which face regulatory scrutiny due to potential health risks.

Key Properties:

- Non-toxic profile compared to traditional phthalates.

- Excellent compatibility with PVC, improving mechanical properties.

- Low volatility, reducing migration from the final product.

Case Study: PVC Toys

A survey conducted on PVC toys in Japan found that DEHT was the most common plasticizer detected, indicating its prevalence in consumer products while phthalates were largely absent . This highlights DEHT's acceptance in markets focused on safety and compliance with regulatory standards.

Environmental Monitoring and Safety Evaluations

Recent studies have highlighted the role of DEHT in environmental monitoring, particularly for detecting plasticizers in indoor dust. Analytical techniques such as liquid chromatography-tandem mass spectrometry have been employed to assess the presence of DEHT alongside other organophosphorus compounds.

Research Findings:

- A study demonstrated the effectiveness of DEHT in identifying legacy and emerging plasticizers in environmental samples .

- This application underscores the importance of DEHT in ensuring safety evaluations for indoor environments, contributing to public health assessments.

Alternative to Phthalates in Medical Devices

DEHT has been evaluated for its potential use in medical devices due to its lower toxicity profile compared to traditional phthalate plasticizers. Research indicates that DEHT does not exhibit significant reproductive or developmental toxicity, making it a candidate for applications where safety is paramount.

Health Assessments:

- A report by the French Agency for the Safety of Health Products concluded that DEHT is not expected to pose health or environmental risks .

- Studies indicate that DEHT does not induce peroxisome proliferation, a concern associated with some ortho-phthalates .

Biochemical Applications

DEHT's interactions at the biochemical level have been studied extensively. It influences cellular functions through non-genotoxic mechanisms and modulates various metabolic pathways without inducing cellular toxicity.

Biochemical Insights:

- DEHT has been shown to interact with Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), impacting lipid metabolism and inflammation pathways.

- Its non-toxic nature allows for broader applications in products requiring biocompatibility.

Sustainable Alternatives and Regulatory Compliance

As industries seek safer alternatives to phthalates, DEHT has emerged as a preferred choice due to its favorable regulatory standing and performance characteristics. Its inclusion in lists of safer alternatives demonstrates its viability in various applications.

Regulatory Context:

Propriétés

IUPAC Name |

bis(2-ethylhexyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPICVVBGZBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027625 | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals, Liquid; [MSDSonline] | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

383 °C | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

238 °C or 460 °F (open cup) | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.0 mg/L at 20 °C | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9825 at 20/20 °C | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

13.5 (Air = 1) | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000214 [mmHg] | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6422-86-2 | |

| Record name | Dioctyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VS908W98L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-48 °C | |

| Record name | BIS(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.